2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid consists of a benzene ring (benzyloxy), a carbonyl group, an amino group, and a hex-4-ynoic acid chain.Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The carbonyl group in the molecule can undergo various reactions, including nucleophilic addition and nucleophilic acyl substitution .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
- In a study by Piper et al. (1982), a compound related to 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid was used as a key intermediate in the synthesis of amides and peptides of methotrexate, a drug used in cancer therapy. This research provided insights into the biochemical-pharmacological properties of these compounds, particularly their role in binding to dihydrofolate reductase, which is crucial in cancer treatment (Piper, Montgomery, Sirotnak, & Chello, 1982).
Synthesis of Non-Proteinogenic Amino Acids
- Adamczyk and Reddy (2001) synthesized non-proteinogenic amino acids, including derivatives of 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid, for potential applications in biochemical research. These compounds are valuable for studying protein structure and function (Adamczyk & Reddy, 2001).
Electrochemical Studies
- Shah et al. (2014) investigated the electrochemical properties of a novel quinoxaline carboxylic acid derivative at a glassy carbon electrode. This study is crucial for understanding the redox behavior of such compounds, which may have implications in various scientific fields, including material science (Shah et al., 2014).
Applications in Asymmetric Synthesis
- Imamoto et al. (2012) developed P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research has significant implications for the synthesis of chiral pharmaceutical ingredients, a crucial aspect of drug development (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Exploration in Organic Synthesis
- Nair (2020) explored the use of 2-Iodoxybenzoic acid in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds. This research broadens the scope of functional group transformations in organic synthesis, demonstrating the versatility of compounds like 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid (Nair, 2020).
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)hex-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPUIGZOJVEJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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